1-(Cyclopropylcarbonyl)piperazine

Pharmaceutical Intermediate Sourcing Process Chemistry Olaparib Synthesis

1-(Cyclopropylcarbonyl)piperazine (CAS 59878-57-8) is a piperazine derivative characterized by a cyclopropylcarbonyl substituent on one nitrogen atom, with molecular formula C8H14N2O and molecular weight 154.21 g/mol. This compound exists as a colorless to light brown liquid at room temperature with a density of 1.087 g/mL at 25°C, a predicted pKa of 8.47±0.10, and a LogP of -0.41 to 0.09 depending on computational method.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 59878-57-8
Cat. No. B3024915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylcarbonyl)piperazine
CAS59878-57-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCNCC2
InChIInChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2
InChIKeyKIALFUYSJAAJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylcarbonyl)piperazine (CAS 59878-57-8) for Drug Synthesis and Research Sourcing


1-(Cyclopropylcarbonyl)piperazine (CAS 59878-57-8) is a piperazine derivative characterized by a cyclopropylcarbonyl substituent on one nitrogen atom, with molecular formula C8H14N2O and molecular weight 154.21 g/mol . This compound exists as a colorless to light brown liquid at room temperature with a density of 1.087 g/mL at 25°C, a predicted pKa of 8.47±0.10, and a LogP of -0.41 to 0.09 depending on computational method [1]. Its primary industrial application is as a critical pharmaceutical intermediate in the synthesis of Olaparib, a PARP inhibitor approved for BRCA-mutated cancers [2]. The compound's reactive secondary amine and acylated nitrogen enable controlled acylation chemistry essential for constructing the Olaparib molecular scaffold [3].

1-(Cyclopropylcarbonyl)piperazine: Critical Differentiators for Procurement Decisions


Substituting 1-(Cyclopropylcarbonyl)piperazine with generic piperazine derivatives or alternative intermediates in Olaparib synthesis introduces substantial risks to reaction yield, impurity profile, and downstream regulatory compliance. The compound's unique combination of a free secondary amine and a cyclopropylcarbonyl-protected nitrogen enables a highly specific two-step acylation sequence that cannot be replicated by simple piperazine analogs [1]. Even closely related alternatives—such as the hydrochloride salt (CAS 1021298-67-8) or N-Boc-piperazine—require different reaction conditions, alter purification workflows, or introduce additional deprotection steps that impact overall process efficiency . The cyclopropyl group confers a distinct LogP of -0.41 to 0.09 and a predicted pKa of 8.47 that differ markedly from unsubstituted piperazine (LogP ~ -1.5, pKa1 5.33, pKa2 9.73) and N-methylpiperazine (LogP ~ -0.3), directly affecting solubility, extraction behavior, and column chromatography performance during purification [2]. For procurement managers and process chemists, selecting the correct intermediate with validated purity and appropriate physical form is not optional—it is a requirement for reproducible synthetic outcomes and regulatory filing consistency.

1-(Cyclopropylcarbonyl)piperazine: Quantified Differentiation vs. Closest Analogs


Free Base Liquid vs. Hydrochloride Solid: Physical Form Impacts Process Design and Handling Costs

1-(Cyclopropylcarbonyl)piperazine free base (CAS 59878-57-8) exists as a colorless to light brown liquid at ambient temperature, whereas its hydrochloride salt (CAS 1021298-67-8) is a white crystalline solid with a melting point of 175-179°C . The liquid free base enables direct use in anhydrous acylation reactions without prior dissolution steps, while the hydrochloride salt requires a neutralization step that introduces additional unit operations and potential moisture ingress. This physical state difference directly affects reaction setup time, solvent compatibility, and the handling equipment required for kilogram-scale manufacturing.

Pharmaceutical Intermediate Sourcing Process Chemistry Olaparib Synthesis

Lipophilicity and Ionization: LogP and pKa Differentiation from Unsubstituted Piperazine

1-(Cyclopropylcarbonyl)piperazine exhibits a calculated LogP of -0.41 (ACD/Labs) to 0.09490 (XLogP3) and a predicted pKa of 8.47±0.10 [1]. In contrast, unsubstituted piperazine has a significantly lower LogP (approximately -1.5) and two pKa values (5.33 and 9.73), while N-methylpiperazine has a LogP of approximately -0.3 [2]. The cyclopropylcarbonyl substitution shifts lipophilicity upward by roughly 1 log unit relative to piperazine and modulates the basicity of the remaining secondary amine by approximately 1.3 pKa units relative to the more basic piperazine nitrogen (9.73 vs. 8.47).

Medicinal Chemistry Drug Design ADME Prediction

Reactivity Profile: Controlled Acylation vs. High Basicity of Piperazine Salts

1-(Cyclopropylcarbonyl)piperazine provides controlled acylation reactivity at the free secondary amine, whereas piperazine citrate exhibits high basicity that can promote unwanted side reactions, and N-methylpiperazine shows only moderate nucleophilicity . The cyclopropylcarbonyl-protected nitrogen in the target compound is deactivated toward acylation, enabling chemoselective coupling at the free amine without requiring additional protecting group manipulations. This contrasts with symmetrical piperazine, which can undergo bis-acylation unless carefully controlled, generating difficult-to-separate byproducts.

Organic Synthesis Amide Bond Formation Process Optimization

Synthetic Efficiency: Direct Coupling vs. Deprotection-Requiring Alternatives

The patented Olaparib synthesis demonstrates that 1-(cyclopropylcarbonyl)piperazine can be coupled directly with the phthalazinone-carboxylic acid intermediate (V) using HBTU and DIEA in acetonitrile or dimethylacetamide [1]. Alternative routes employ N-Boc-piperazine, which requires an additional Boc deprotection step with HCl in ethanol or methanol after coupling, followed by acylation with cyclopropanecarbonyl chloride in a separate operation [1]. The direct coupling route using the target compound eliminates one full synthetic step and avoids the use of strong acid for deprotection, potentially reducing genotoxic impurity risk from alkyl halide byproducts.

Pharmaceutical Process Chemistry API Intermediate Sourcing Olaparib Manufacturing

Commercial Purity and Specification Consistency: Vendor-Supplied Analytical Data

Major commercial suppliers including TCI, Thermo Scientific, and BOC Sciences consistently offer 1-(cyclopropylcarbonyl)piperazine at ≥97% to >98.0%(GC) purity with water content ≤1.0% [1]. In contrast, the hydrochloride salt (CAS 1021298-67-8) is available at ≥99.0% purity from select suppliers, but with the trade-off of requiring neutralization before use . The free base liquid form also avoids the variable crystallinity and particle size distribution concerns associated with solid hydrochloride batches, which can affect dissolution rates in reaction media. Standard analytical certification includes GC purity, water content by Karl Fischer, and NMR structural confirmation.

Quality Control Procurement Specifications Pharmaceutical Intermediates

Lipophilicity Difference Between Free Base and Hydrochloride Salt: LogP and LogD Profiles

The free base 1-(cyclopropylcarbonyl)piperazine has a measured LogP of -0.41 to 0.09, while its hydrochloride salt exhibits a LogP of -0.473 [1][2]. The free base also shows a pH-dependent LogD profile: at pH 5.5, LogD is -2.24; at pH 7.4, LogD is -0.56 . This difference of approximately 0.06 to 0.56 log units in lipophilicity between the free base and salt forms directly affects partitioning behavior during liquid-liquid extraction and reverse-phase HPLC retention times, which are critical for purification and analytical method validation.

Drug Formulation Extraction Optimization Analytical Method Development

1-(Cyclopropylcarbonyl)piperazine: Optimal Application Scenarios Based on Differentiated Properties


Olaparib API Manufacturing: Preferred Intermediate for Direct Coupling Route

When manufacturing Olaparib via the convergent synthesis route that couples the phthalazinone-carboxylic acid fragment with the piperazine-containing fragment, 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8) is the preferred intermediate because it enables a one-step direct coupling that eliminates the Boc deprotection and subsequent acylation steps required when using N-Boc-piperazine [1]. The liquid physical form also facilitates precise volumetric metering in automated manufacturing systems. For procurement teams, sourcing the free base at ≥97% purity with ≤1.0% water content ensures consistent reaction performance and minimizes genotoxic impurity risk from residual alkylating agents that could arise from alternative deprotection routes [2].

Medicinal Chemistry SAR Studies: Differentiated Pharmacophore for Piperazine-Containing Leads

In structure-activity relationship (SAR) campaigns exploring piperazine-containing pharmacophores, 1-(cyclopropylcarbonyl)piperazine offers a uniquely defined lipophilicity (LogP -0.41 to 0.09) and basicity (pKa 8.47) that differs from both unsubstituted piperazine (LogP -1.5, pKa 5.33/9.73) and N-methylpiperazine (LogP ~ -0.3) [1][2]. This differentiated physicochemical profile allows medicinal chemists to probe the effects of moderate lipophilicity and modulated basicity on target binding, cellular permeability, and off-target selectivity without the confounding influence of additional synthetic handles. The cyclopropyl group also introduces unique steric constraints that can influence conformational preferences of the piperazine ring .

Process Development and Scale-Up: Liquid Form for Continuous Flow Chemistry

The liquid physical state of 1-(cyclopropylcarbonyl)piperazine (density 1.087 g/mL) makes it uniquely suited for continuous flow chemistry applications compared to solid hydrochloride salt alternatives that require dissolution and neutralization before use [1]. In flow reactors for Olaparib intermediate synthesis, the free base can be pumped directly as a neat liquid or as a concentrated solution, enabling precise stoichiometric control and reduced reactor fouling. The boiling point of 305.5°C at 760 mmHg provides a wide thermal operating window for elevated-temperature flow reactions without risk of vaporization [2].

Analytical Reference Standard and Impurity Profiling

As a known impurity of Olaparib (designated Olaparib Impurity 61), 1-(cyclopropylcarbonyl)piperazine serves as a critical analytical reference standard for impurity profiling in API release testing [1]. The compound's distinct LogD profile (pH 7.4: -0.56; pH 5.5: -2.24) enables clear chromatographic separation from the Olaparib parent peak and other process-related impurities under standard reverse-phase HPLC conditions [2]. Procurement of high-purity analytical standard material (>98.0% GC) with full characterization data (NMR, MS) is essential for regulatory method validation and stability indicating assay development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylcarbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.